

# Clinical Application and Dosing Protocols of Vorolanib

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## Compound Focus: Vorolanib

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**Vorolanib** is an oral multi-targeted tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). The dosing and administration schedules differ significantly between its use in oncology and ophthalmology, as detailed below.

**Table 1: Vorolanib Dosing Protocols in Clinical Trials**

Indication	Phase	Dosing Regimen	Recommended Phase II Dose (RP2D)	Key Efficacy Findings	Citation
Advanced Solid Tumors	Phase I	50-250 mg, once daily in 4-week cycles	200 mg once daily	In dose expansion (200 mg): Objective Response Rate: 22.2%; Disease Control Rate: 88.9%; Median PFS: 9.9 months	[1] [2]
Neovascular Age-related Macular	Phase I	25-100 mg, once daily	Maximum tolerated dose not reached; 25 mg and 50 mg used in expansion	At Day 360: Mean increase in BCVA: +7.7 letters; Reduction in central	[3]

Indication	Phase	Dosing Regimen	Recommended Phase II Dose (RP2D)	Key Efficacy Findings	Citation
Degeneration (nAMD)				subfield thickness and CNV area	

## Experimental Protocol for Oral Vorolanib Administration

For researchers conducting pre-clinical or clinical studies, the following protocol can serve as a template. Note that specific conditions like fasting are not defined in the available literature and should be determined based on further pharmacokinetic data.

### 1. Drug Formulation and Preparation

- **Chemical Properties: Vorolanib** (also known as CM082 or X-82) is a small molecule TKI.
- **Formulation for Oral Administration:** The drug is typically formulated for oral intake. Precise details on the vehicle or excipients used in clinical trials are not provided in the search results and should be referenced from the original Investigational Brochure or patent documents.

### 2. Dosing and Administration

- **Dosing Schedule:** Administer once daily. The specific dose should be selected based on the disease model (refer to Table 1).
- **Fasting Status: No specific information is available.** As a standard practice for many TKIs, a consistent condition (either consistently fasted or consistently fed) should be maintained throughout the study to reduce variability. The specific requirement for **Vorolanib** must be established through dedicated pharmacokinetic studies.
- **Treatment Duration:** In clinical trials, treatment was administered in continuous 4-week cycles for solid tumors [1] [2] and over 360 days for nAMD [3].

### 3. Safety and Tolerability Monitoring

- **Common Adverse Drug Reactions (ADRs):** Monitor for hair color changes, fatigue, portal hypertension, hypertriglyceridemia, and proteinuria [1] [2].
- **Grading of Adverse Events:** Grade 3 or higher ADRs occurred in 29.3% of nAMD patients and 48.0% of solid tumor patients in the expansion cohort. Assess ADRs using Common Terminology

Criteria for Adverse Events (CTCAE) v4.0 or equivalent [3] [1].

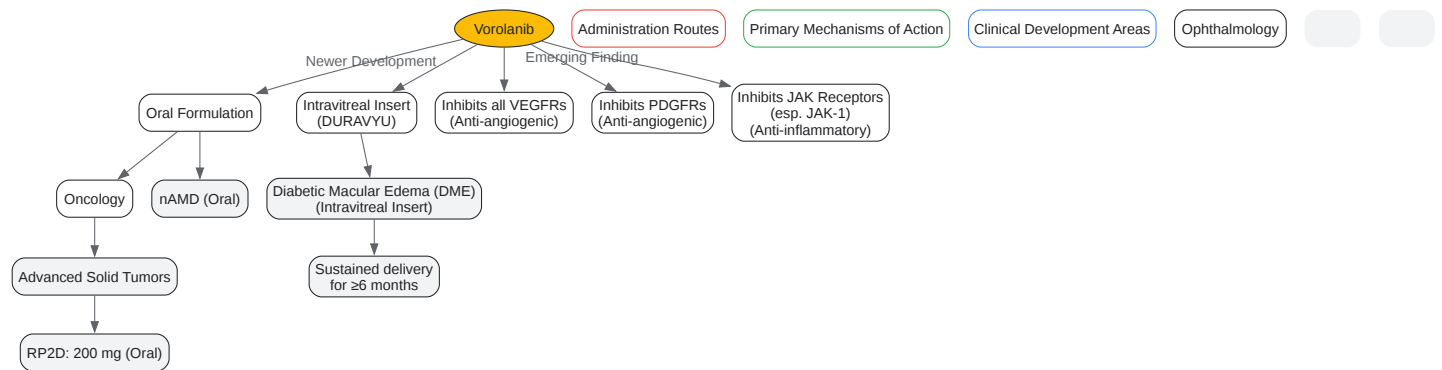
- **Dose-Limiting Toxicities (DLTs):** In the nAMD study, DLTs were observed in the 75 mg and 100 mg cohorts. The Maximum Tolerated Dose (MTD) was not formally reached in the studied dose ranges [3].

#### 4. Efficacy Assessment

- **For Oncology Models:**
  - **Tumor Measurement:** Assess tumor burden according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 [1] [2].
  - **Key Metrics:** Calculate Objective Response Rate (ORR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).
- **For Ophthalmic Disease Models (nAMD):**
  - **Visual Acuity:** Measure change from baseline in Best-Corrected Visual Acuity (BCVA) using Early Treatment Diabetic Retinopathy Study (ETDRS) letters [3].
  - **Anatomic Measures:** Evaluate changes in Central Subfield Thickness (CST) via Optical Coherence Tomography (OCT) and Choroidal Neovascularization (CNV) area via Fluorescein Angiography (FA) [3].

## Visual Overview of Vorolanib Clinical Development

The following diagram summarizes the key clinical development pathways and pharmacological actions of **Vorolanib** based on the current search results.



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## Key Considerations for Researchers

- **Fasting Information Gap:** The lack of explicit fasting requirements in the available literature is a significant knowledge gap. For definitive guidance, you should consult the official clinical trial protocols for **Vorolanib** (e.g., NCT02452385 for nAMD, NCT01863485 for solid tumors) or contact the drug's sponsor directly.
- **Distinction Between Formulations:** Be aware that the safety and dosing profile of the **oral formulation** (discussed in the phase I trials) is distinct from the newer **intravitreal insert** (DURAVYU), which is designed for sustained local delivery to the eye and has a different development pathway [4].
- **Dose Dependence of Safety:** The incidence of treatment-related adverse events (TRAEs) is high but manageable. In the nAMD study, 80.5% of participants experienced any TRAE, and 29.3% experienced a grade 3 or higher TRAE [3]. Safety monitoring is crucial.

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